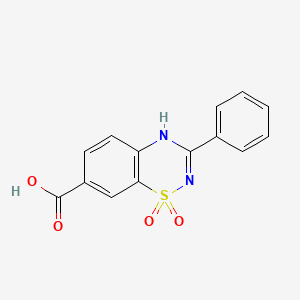

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid is a compound belonging to the benzothiadiazine family, which is known for its diverse pharmacological activities This compound features a benzothiadiazine ring system, which is a heterocyclic structure containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid typically involves the following steps:

Cyclization Reaction: The formation of the benzothiadiazine ring is achieved through a cyclization reaction involving appropriate precursors.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring, leading to the formation of various derivatives.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, and other functionalized products

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Scientific Research Applications

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid is a chemical compound with a bicyclic structure that includes a benzothiadiazine core. It features two oxo groups (dioxo) and a carboxylic acid functional group. The molecular formula is C14H10N2O4S, and it has a molecular weight of approximately 302.31 g/mol . The presence of the phenyl group enhances its lipophilicity, which can affect its bioavailability and interaction with biological targets. Research indicates that compounds within the benzothiadiazine class exhibit significant biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the generation of various derivatives tailored for specific biological activities.

Potential Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceutical research

- Agrochemical development

- Material science

Studies and Research Findings

Studies on the interactions of this compound with biological targets have shown promising results. Further investigation is needed to fully elucidate these interactions and their implications for therapeutic applications.

Structural Analogs and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-3-(furan-3-yl)-4H-benzothiadiazine 1,1-dioxide | Contains chloro and furan substituents | Antimicrobial and neuroprotective properties |

| 5-(furan-3-yl)-3-methylbenzothiadiazine 1,1-dioxide | Features furan ring | Anticancer activity |

| 7-Methylbenzothiadiazine 1,1-dioxide | Methyl substituent on the benzothiadiazine ring | Potential antihypertensive effects |

Mechanism of Action

The mechanism of action of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Receptor Modulation: It can modulate the activity of receptors, influencing signal transduction and cellular responses.

Ion Channel Regulation: The compound may regulate ion channels, impacting cellular ion balance and electrical activity

Comparison with Similar Compounds

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid can be compared with other benzothiadiazine derivatives:

Chlorothiazide: A diuretic used in the treatment of hypertension.

Hydrochlorothiazide: Another diuretic with similar applications.

Phthalazinone Derivatives: Compounds with structural similarities that are used in various therapeutic applications

The uniqueness of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid lies in its specific functional groups and the resulting chemical reactivity and biological activities.

Biological Activity

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid is a compound belonging to the benzothiadiazine family, recognized for its diverse pharmacological activities. Characterized by a bicyclic structure that includes two oxo groups and a carboxylic acid functional group, this compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C14H10N2O4S, with a molecular weight of approximately 302.31 g/mol. The presence of the phenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2O4S |

| Molecular Weight | 302.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | BJCRUSMBEBMFTM-UHFFFAOYSA-N |

Biological Activities

Research indicates that derivatives of benzothiadiazine compounds exhibit a range of biological activities. Here are the significant areas where this compound has shown promise:

Antimicrobial Activity

Studies have demonstrated that benzothiadiazine derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, showing potential as an antimicrobial agent. For instance, studies on similar compounds have revealed IC50 values indicating effective inhibition against pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that certain benzothiadiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .

Antidiabetic Activity

Emerging research has indicated potential antidiabetic effects of benzothiadiazine derivatives. This activity may be attributed to their ability to enhance insulin sensitivity and modulate glucose metabolism .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes and contribute to its therapeutic effects.

Receptor Modulation: Interaction with various receptors can influence signal transduction pathways within cells. This modulation is crucial for its potential anti-inflammatory and anticancer properties.

Ion Channel Regulation: Some studies suggest that the compound may regulate ion channels, affecting cellular ion balance and electrical activity .

Case Studies

Several case studies have highlighted the efficacy of benzothiadiazine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant antimicrobial activity against Staphylococcus aureus with an IC50 value of approximately 20 µg/mL.

- Anticancer Activity : In vitro tests showed that a related compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM.

- Anti-inflammatory Effects : Research indicated that treatment with the compound reduced levels of TNF-alpha in macrophages by 40%, showcasing its potential as an anti-inflammatory agent.

Properties

Molecular Formula |

C14H10N2O4S |

|---|---|

Molecular Weight |

302.31 g/mol |

IUPAC Name |

1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid |

InChI |

InChI=1S/C14H10N2O4S/c17-14(18)10-6-7-11-12(8-10)21(19,20)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

BJCRUSMBEBMFTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.